N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S2/c1-9-6-12(22-25-9)14(24)19-15-20-21-16(27-15)26-8-13(23)18-7-10-4-2-3-5-11(10)17/h2-6H,7-8H2,1H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMASZIHXQRPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thiadiazole ring and an isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 486.9 g/mol. The presence of these heterocyclic structures is often associated with diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. A study highlighted that certain thiadiazole derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.045 µg/mL against M. tuberculosis, indicating strong antibacterial activity .
Antitumor Activity
Thiadiazole derivatives have been extensively studied for their antitumor properties. Compounds with similar scaffolds have demonstrated the ability to inhibit key cancer pathways, including those involving BRAF(V600E) and Aurora-A kinase. The compound may share these properties due to its structural similarities with known antitumor agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting that this compound might exhibit similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the side chains or functional groups can significantly influence its efficacy and selectivity against target pathogens or cancer cells.
| Modification | Effect on Activity |
|---|---|
| Thiadiazole ring substitution | Enhanced antimicrobial potency |
| Isoxazole moiety variation | Improved antitumor activity |
| Chlorobenzyl group presence | Increased anti-inflammatory response |
Case Studies
- Antimicrobial Efficacy : A study tested a series of thiadiazole derivatives against MRSA and reported that compounds with similar structural features to our target compound exhibited MIC values ranging from 0.1 to 1 µg/mL .
- Antitumor Activity : In vitro studies revealed that certain thiadiazole-containing compounds inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .
- Anti-inflammatory Properties : Research demonstrated that derivatives could reduce levels of TNF-alpha and IL-6 in inflammatory models, suggesting potential therapeutic applications in inflammatory diseases .
Preparation Methods
Cyclization of β-Diketone Intermediate
The isoxazole core is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-Methylisoxazole-3-carboxylate}
$$
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester intermediate is saponified using NaOH (2 M) at 60°C for 3 hours, followed by acidification with HCl to precipitate the carboxylic acid (yield: 92–95%).
Synthesis of 2-((2-Chlorobenzyl)amino)-2-oxoethyl Mercaptan
Gabriel Synthesis of 2-Chlorobenzylamine
As per US Patent 4,960,938, 2-chlorobenzylamine is prepared via a two-step Gabriel synthesis:
- Alkylation of Phthalimide :
$$
\text{2-Chlorobenzyl chloride} + \text{K-phthalimide} \xrightarrow{\text{DMF, 100–150°C}} \text{2-Chlorobenzylphthalimide}
$$
Mercaptoacetamide Formation
2-Chlorobenzylamine is reacted with mercaptoacetic acid using EDCl/HOBt coupling in dichloromethane (DCM):
$$
\text{HSCH}2\text{COOH} + \text{2-Chlorobenzylamine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{HSCH}2\text{CONHCH}2(\text{2-Cl-C}6\text{H}_4)
$$
- Yield: 82%
- Purity (HPLC): >98%
Assembly of 1,3,4-Thiadiazole-2-amine Derivative
Thiosemicarbazide Cyclization
The thiadiazole ring is formed via cyclization of thiosemicarbazide with chloroacetic acid under acidic conditions:
$$
\text{NH}2\text{NHCSNH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{H}2\text{SO}_4, 120°C}} \text{5-Mercapto-1,3,4-thiadiazol-2-amine}
$$
Thioether Linkage Formation
The mercapto group is alkylated with 2-bromoacetamide in DMF using K₂CO₃ as base:
$$
\text{5-SH-Thiadiazole} + \text{BrCH}2\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(2-Amino-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine}
$$
Final Amide Coupling
Activation of 5-Methylisoxazole-3-carboxylic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
$$
\text{5-Methylisoxazole-3-COOH} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{5-Methylisoxazole-3-COCl}
$$
- Yield: 95%
Coupling with Thiadiazole-amine
The acyl chloride reacts with the thiadiazole-amine intermediate in the presence of 2,6-dimethylpyridine as acid acceptor:
$$
\text{5-Methylisoxazole-3-COCl} + \text{Thiadiazole-amine} \xrightarrow{\text{2,6-lutidine, DCM}} \text{Target Compound}
$$
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.32 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂S), 2.41 (s, 3H, CH₃).
- IR (KBr): 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
- MS (ESI): m/z 449.2 [M+H]⁺.
Optimization Challenges and Solutions
Side Reactions in Thioether Formation
Competitive oxidation of the mercapto group to disulfides is mitigated by conducting reactions under nitrogen atmosphere.
Regioselectivity in Isoxazole Synthesis
Excess hydroxylamine (1.5 eq) ensures complete cyclization, minimizing β-keto ester residues.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of thiadiazole and isoxazole intermediates. Key steps include:
- Condensation : Reacting thiosemicarbazide derivatives with chloroacetylated intermediates under reflux in dry acetone with anhydrous potassium carbonate to form thioether linkages .
- Amide Coupling : Using coupling agents (e.g., EDC/HOBt) to attach the 2-chlorobenzylamine moiety to the thiadiazole core .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures to improve purity .
Optimization : Thin-layer chromatography (TLC) monitors reaction progress, while adjusting solvent polarity (e.g., chloroform:acetone) and reflux duration enhances yield .
Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., δ ~10 ppm for NH protons) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-H absence verifying thioether formation) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : Quantifies purity (>95%) using reverse-phase columns and UV detection .
Advanced: How can computational methods improve synthesis efficiency and reaction design?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, guiding optimal solvent/temperature selection .
- Machine Learning : Training models on existing reaction datasets (e.g., yields, solvents) to predict viable conditions for novel analogs .
- Feedback Loops : Integrating experimental data (e.g., failed reactions) into computational workflows refines predictive accuracy .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial/antitumor activity using both in vitro (e.g., MIC assays) and in silico (molecular docking) approaches to confirm target binding .
- Cell Line Variability : Test across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify tissue-specific effects .
- Structural Analysis : Compare X-ray crystallography or NMR-derived conformations to assess if structural flexibility explains activity discrepancies .
Advanced: What strategies elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd values) for suspected targets .
- Metabolomic Profiling : LC-MS/MS tracks metabolic perturbations in treated cells to infer pathway involvement .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 3-chloro vs. 4-ethoxy) to evaluate electronic effects on bioactivity .
- Heterocycle Replacement : Replace thiadiazole with oxadiazole or triazole to assess ring-specific interactions .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical moieties (e.g., 2-chlorobenzyl’s role in hydrophobic binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
